Talniflumat
Übersicht
Beschreibung
Talniflumate is a phthalidyl ester of niflumic acid, known for its potent analgesic and anti-inflammatory effects. It is widely used to treat inflammatory disorders such as rheumatoid arthritis and osteoarthritis . Additionally, it has been studied for its potential in managing cystic fibrosis, chronic obstructive pulmonary disease (COPD), and asthma .
Wissenschaftliche Forschungsanwendungen
Talniflumat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung in Studien verwendet, die Veresterungs- und Hydrolysereaktionen betreffen.
Medizin: Es wird zur Behandlung entzündlicher Erkrankungen eingesetzt und wurde hinsichtlich seines Potenzials zur Behandlung von Mukoviszidose, COPD und Asthma untersucht.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es das zentrale Mukus-synthetisierende Enzym GCNT3 (Core 2 b-1,6 N-Acetylglucosaminyltransferase) hemmt . Diese Hemmung verringert sowohl in vivo als auch in vitro die Genexpression von GCNT3 und die Produktion von Mukinen . Zusätzlich blockiert this compound die Prostaglandinsynthese durch Cyclooxygenasen, was zur Schmerzlinderung und Entzündungshemmung beiträgt . Es wirkt auch als starker, calciumaktivierter Chloridkanalblocker .
Wirkmechanismus
Target of Action
Talniflumate primarily targets the core mucin-synthesizing enzyme GCNT3 (core 2 b-1,6 N-acetylglucosaminyltransferase) . This enzyme plays a crucial role in the production of mucins, which are glycoproteins that protect and lubricate many body surfaces .
Mode of Action
Talniflumate acts as a strong and selective inhibitor of GCNT3 . By inhibiting this enzyme, talniflumate effectively decreases the gene expression of GCNT3 and the subsequent production of mucins both in vivo and in vitro . This interaction with its target leads to a decrease in mucin synthesis, which can have significant effects on various diseases, particularly those involving inflammation and mucus overproduction .
Biochemical Pathways
The primary biochemical pathway affected by talniflumate is the mucin O-glycosylation pathway . This pathway is involved in the post-translational modification of proteins, specifically the addition of sugars to the oxygen atom of serine or threonine residues . By inhibiting GCNT3, talniflumate disrupts this pathway, leading to a decrease in mucin production .
Pharmacokinetics
Talniflumate is a prodrug of niflumic acid, meaning it is metabolized into niflumic acid in the body . It undergoes extensive first-pass biotransformation to niflumic acid . The pharmacokinetic parameters such as AUC, Cmax, Tmax, and MRT of talniflumate are similar to those of niflumic acid . The plasma concentration of niflumic acid at 30 minutes after talniflumate dosing is significantly higher than that of niflumic acid dosing .
Result of Action
The inhibition of mucin synthesis by talniflumate has several molecular and cellular effects. It leads to an increase in T cell activation and recognition , as demonstrated in both mouse and human organoid interaction platforms . This can enhance the immune response to certain diseases. In vivo experiments have shown that talniflumate can boost immune infiltration , thereby increasing the efficacy of chemotherapy .
Action Environment
Genetic factors can influence the action, efficacy, and stability of talniflumate . A study found several single nucleotide polymorphisms (SNPs) that showed significant associations with talniflumate’s pharmacokinetic parameters . These findings suggest that individual genetic variations could affect the absorption and metabolism of talniflumate, potentially influencing its therapeutic efficacy .
Safety and Hazards
Zukünftige Richtungen
Talniflumate has been shown to abrogate the mucin immune suppressive barrier, improving the efficacy of gemcitabine and nab-paclitaxel treatment in pancreatic cancer . This suggests that the combination of talniflumate, an anti-inflammatory drug, with chemotherapy could effectively improve the anti-tumor effect in pancreatic ductal adenocarcinoma .
Biochemische Analyse
Biochemical Properties
Talniflumate is a strong and selective inhibitor of the core mucin-synthesizing enzyme GCNT3 (core 2 b-1,6 N-acetylglucosaminyltransferase) . It decreases the gene expression of GCNT3 and the production of mucins both in vivo and in vitro .
Cellular Effects
Talniflumate has been shown to impair mucins expression, thereby increasing T cell activation and recognition in both mouse and human organoid interaction platforms . In vivo experiments have shown that talniflumate can increase the efficacy of chemotherapy by boosting immune infiltration .
Molecular Mechanism
Talniflumate is metabolized to its prodrug, niflumic acid, which has several pharmacodynamic effects . Firstly, it blocks the synthesis of mucin. Secondly, talniflumate blocks prostaglandin synthesis by cyclooxygenases, which aids in pain and inflammation management .
Dosage Effects in Animal Models
It has been shown that talniflumate can increase the efficacy of chemotherapy in a syngeneic mouse model of pancreatic ductal adenocarcinoma .
Metabolic Pathways
Talniflumate is involved in the mucin O-glycosylation pathway . It targets GCNT3, a master regulator of mucins expression .
Transport and Distribution
It is known that talniflumate is metabolized to its prodrug, niflumic acid .
Subcellular Localization
Given its role in inhibiting the synthesis of mucin, it is likely that talniflumate interacts with the cellular machinery involved in protein synthesis and post-translational modification .
Vorbereitungsmethoden
Talniflumat wird synthetisiert, indem die Carboxylgruppe der Nifluminsäure mit dem Phthalidylrest verestert wird . Dieser Prozess beinhaltet die Verwendung von Acetonitril als Lösungsmittel und erfordert in der Regel eine Hochleistungsflüssigchromatographie (HPLC) zur Reinigung . Industrielle Produktionsmethoden beinhalten oft großtechnische Veresterungsreaktionen, gefolgt von Reinigungsschritten, um die Reinheit und Wirksamkeit der Verbindung sicherzustellen .
Analyse Chemischer Reaktionen
Talniflumat durchläuft verschiedene chemische Reaktionen, wobei hauptsächlich seine Umwandlung in Nifluminsäure im Körper stattfindet . Zu den wichtigsten Reaktionstypen gehören:
Veresterung: Die anfängliche Synthese beinhaltet die Veresterung der Nifluminsäure.
Hydrolyse: Im Körper wird this compound zu Nifluminsäure hydrolysiert.
Oxidation und Reduktion: Diese Reaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile.
Häufig verwendete Reagenzien in diesen Reaktionen sind Acetonitril, Salzsäure und verschiedene Katalysatoren, um die Reaktionen zu erleichtern . Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist Nifluminsäure, die für die pharmakologischen Wirkungen der Verbindung verantwortlich ist .
Vergleich Mit ähnlichen Verbindungen
Talniflumat ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig, da es sowohl eine entzündungshemmende als auch eine Mukus-regulierende Wirkung hat . Ähnliche Verbindungen sind:
Nifluminsäure: Die Ausgangssubstanz von this compound, bekannt für ihre entzündungshemmenden Eigenschaften.
Flufenaminsäure: Eine weitere entzündungshemmende Verbindung mit ähnlichen Eigenschaften, aber unterschiedlichen molekularen Zielstrukturen.
Mefenaminsäure: Wird wegen ihrer analgetischen und entzündungshemmenden Wirkung eingesetzt, hat aber nicht die Mukus-regulierenden Eigenschaften von this compound.
Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, die Mukusproduktion zu regulieren, was es besonders nützlich für Erkrankungen wie Mukoviszidose und COPD macht, bei denen eine übermäßige Mukusproduktion ein Problem darstellt .
Eigenschaften
IUPAC Name |
(3-oxo-1H-2-benzofuran-1-yl) 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O4/c22-21(23,24)12-5-3-6-13(11-12)26-17-16(9-4-10-25-17)19(28)30-20-15-8-2-1-7-14(15)18(27)29-20/h1-11,20H,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMLJLFWUCQGKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)OC(=O)C3=C(N=CC=C3)NC4=CC=CC(=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046740 | |
Record name | Talniflumate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Talniflumate is a strong and selective inhibitor of core mucin-synthesizing enzyme GCNT3 (core 2 b-1,6 N-acetylglucosaminyltransferase). Talniflumate decreases gene expression of GCNT3 and production of mucins in vivo and in vitro. Talniflumate improves response of pancreatic tumors to gefitinib (chemotherapy drug). Talniflumate is a strong calcium-activated chloride channel (CaCC) blocker. | |
Record name | Talniflumate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09295 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
66898-62-2 | |
Record name | Talniflumate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66898-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Talniflumate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066898622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Talniflumate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09295 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Talniflumate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TALNIFLUMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFK78S0U9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is talniflumate and what is its primary mechanism of action?
A1: Talniflumate is a prodrug of niflumic acid, a potent analgesic and anti-inflammatory drug. While initially investigated for its non-steroidal anti-inflammatory effects, talniflumate has garnered interest for its ability to inhibit mucin synthesis. It is proposed to act by blocking the murine calcium-activated chloride channel 3 (mCLCA3) and inhibiting Cl–/HCO –3 exchanger(s) involved in intestinal NaCl absorption. []
Q2: How does talniflumate impact mucin production in pancreatic cancer?
A2: Talniflumate inhibits the core mucin-synthesizing enzyme GCNT3 (core 2 β-1,6 N-acetylglucosaminyltransferase), disrupting the production of mucins. This, in turn, appears to improve the efficacy of chemotherapy drugs like gemcitabine and nab-paclitaxel by reducing the mucin immune suppressive barrier surrounding pancreatic tumors. [, ]
Q3: Does talniflumate affect mCLCA3 expression in cystic fibrosis mice?
A3: Interestingly, oral administration of talniflumate did not appear to alter the intestinal expression of mCLCA3 in cystic fibrosis mice, despite its proposed mechanism of action. []
Q4: What is the impact of talniflumate on intestinal function in cystic fibrosis mice?
A4: Studies show that talniflumate significantly inhibits apical membrane Cl–/HCO –3 exchange in the intestines of cystic fibrosis mice, leading to decreased NaCl absorption. This effect is thought to contribute to the increased survival observed in these mice. []
Q5: What is the molecular formula and weight of talniflumate?
A5: The molecular formula of talniflumate is C20H14F3NO4, and its molecular weight is 389.33 g/mol. []
Q6: Is there any spectroscopic data available for talniflumate?
A6: While specific spectroscopic data wasn't provided in the abstracts, the analysis of talniflumate in biological samples often utilizes HPLC methods with UV detection, suggesting it absorbs in the UV range. [, , , , , ] Additionally, LC/MS/MS techniques are employed for its detection and quantification, indicating characteristic fragmentation patterns identifiable by mass spectrometry. [, ]
Q7: Have computational methods been used to study talniflumate?
A7: Yes, in silico molecular docking simulations were used to investigate talniflumate's interaction with GCNT3. These simulations predicted a strong binding affinity between the two molecules (-8.3 kcal/mol), primarily driven by three hydrogen bonds. This finding suggests talniflumate can effectively target and inhibit GCNT3. []
Q8: Are there any QSAR models developed for talniflumate or related compounds?
A8: The provided abstracts do not mention the development of specific QSAR models for talniflumate.
Q9: What is known about the stability of talniflumate?
A10: While specific stability data isn't outlined in the abstracts, there are mentions of formulation strategies employed to potentially enhance its delivery and bioavailability. For example, research highlights the development of solubilized talniflumate formulations for soft capsules to improve release speed, absorption, and potentially address solubility limitations. []
Q10: Are there any formulation strategies to improve talniflumate's delivery?
A11: Beyond soft capsules, research also points towards the development of talniflumate extended-release tablets. These formulations aim to provide a sustained release profile, potentially reducing dosing frequency and improving patient compliance compared to immediate-release formulations. []
Q11: How is talniflumate metabolized in the body?
A12: Talniflumate is a prodrug, meaning it is inactive in its administered form and must be metabolized in the body to exert its effects. It is metabolized into its active form, niflumic acid, via esterase enzymes. []
Q12: What is the effect of pH on the pharmacokinetics of talniflumate?
A14: Research indicates that pH plays a role in the systemic exposure of niflumic acid after talniflumate administration. The specific influence of pH on absorption, distribution, metabolism, and excretion needs further elucidation. []
Q13: Are there any genetic factors known to affect talniflumate pharmacokinetics?
A15: Yes, pharmacogenomic studies have identified single nucleotide polymorphisms (SNPs) in genes related to drug metabolizing enzymes and transporters that are associated with variations in talniflumate pharmacokinetic parameters. For instance, SNPs in ABCA4, CYP2C9, CYP24A1, and SLC1A6 genes have been linked to altered Cmax, Tmax, and AUC values for talniflumate. []
Q14: How is talniflumate eliminated from the body?
A14: The specific elimination pathways of talniflumate and its active metabolite, niflumic acid, are not detailed in the provided abstracts.
Q15: Has talniflumate shown efficacy in preclinical models of disease?
A17: Yes, talniflumate has demonstrated promising results in preclinical studies. For instance, it significantly increased survival rates in a cystic fibrosis mouse model of distal intestinal obstructive syndrome. [] Moreover, in vitro and in vivo studies have shown that talniflumate, alone or in combination with gefitinib, effectively reduces GCNT3 expression and disrupts mucin production in pancreatic cancer models. []
Q16: What is the evidence for talniflumate's clinical efficacy?
A18: While preclinical data is promising, the provided abstracts only mention that Phase I trials with talniflumate had been completed, and phase II trials were underway for cystic fibrosis. [] No results from these trials or other clinical studies were included.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.